Morphinone

説明

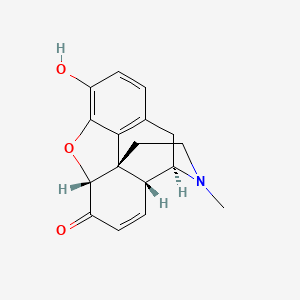

Structure

3D Structure

特性

IUPAC Name |

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,16,19H,6-8H2,1H3/t10-,11+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBSOANQDDTNGJ-YNHQPCIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196907 | |

| Record name | Morphinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morphinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

467-02-7 | |

| Record name | Morphinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morphinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-methylmorphinan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28MBK63MAW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morphinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Morphinone: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphinone, a ketone derivative of morphine, serves as a critical intermediate in both the metabolic breakdown of morphine and the synthesis of various semi-synthetic opioids. While its own opioid activity is modest, its role as a reactive electrophile and a precursor to more potent compounds underscores its significance in pharmacology and toxicology. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its pharmacological profile, including its interaction with the µ-opioid receptor and its metabolic fate. This document is intended to be a valuable resource for researchers in drug development, pharmacology, and medicinal chemistry.

Chemical and Physical Properties

This compound is a morphinan alkaloid characterized by a ketone group at the C-6 position, distinguishing it from its parent compound, morphine.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [2] |

| CAS Number | 467-02-7 | [3] |

| Molecular Formula | C₁₇H₁₇NO₃ | [3] |

| Molecular Weight | 283.32 g/mol | [3] |

| Canonical SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C=C4 | [2] |

Physicochemical Data

| Property | Value | Reference |

| Physical Description | Solid | [2] |

| Melting Point | Data not available for this compound. For comparison, morphine has a melting point of 255 °C (sulfate salt) and decomposes at 240 °C.[1][4] | |

| Boiling Point | Data not available. | |

| pKa | Data not available for this compound. The experimental pKa of morphine is approximately 8.08-8.21, which can serve as an estimate.[5][6] | |

| Solubility | Data not available. |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

Mass spectrometry of this compound reveals a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ is observed at m/z 284. Key fragment ions are observed at m/z 277, 235, 225, 209, and 199.[2] The cleavage of the piperidine ring is a characteristic fragmentation route for many morphinan alkaloids.[7]

NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C-H stretch: Peaks in the 2800-3000 cm⁻¹ region.

-

C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the α,β-unsaturated ketone.

-

C=C stretch: Peaks in the 1600-1650 cm⁻¹ region for the aromatic ring and the enone double bond.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the ether linkage and the phenolic hydroxyl group.

The region between 700 and 1500 cm⁻¹ (the "fingerprint region") will contain numerous sharp bands characteristic of the entire molecule's vibrational modes.[9][10]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in an appropriate solvent is expected to show absorption maxima related to its chromophoric system, which includes the phenolic ring and the α,β-unsaturated ketone. For comparison, morphine exhibits a maximum absorbance at approximately 285 nm.

Experimental Protocols

Synthesis of this compound from Morphine

This compound can be synthesized from morphine through oxidation.

Principle: Morphine 6-dehydrogenase catalyzes the NAD(P)⁺-dependent oxidation of the 6-hydroxyl group of morphine to a ketone, yielding this compound.[11]

Materials:

-

Morphine

-

Morphine 6-dehydrogenase (commercially available or purified from sources like Pseudomonas putida M10)

-

NAD⁺ or NADP⁺

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

-

2-Mercaptoethanol (optional, can activate the enzyme)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing morphine (e.g., 1 mM) and NAD⁺ or NADP⁺ (e.g., 2 mM) in the buffer solution.

-

Initiate the reaction by adding morphine 6-dehydrogenase to the mixture.

-

Incubate the reaction at an optimal temperature (e.g., 37 °C).

-

Monitor the formation of NADH or NADPH by measuring the increase in absorbance at 340 nm.

-

The rate of this compound formation can be calculated from the rate of NAD(P)H production using the Beer-Lambert law.

Principle: Activated manganese dioxide (MnO₂) is an oxidizing agent that can selectively oxidize the allylic alcohol at the C-6 position of morphine to a ketone.[12][13]

Materials:

-

Morphine

-

Activated manganese dioxide (MnO₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus

-

Filtration setup (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve morphine in the chosen anhydrous solvent under an inert atmosphere.

-

Add a significant excess of activated MnO₂ to the solution (typically 5-10 fold molar excess).

-

Stir the suspension vigorously at room temperature or with gentle heating for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

-

Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude this compound.

Purification of this compound

Crude this compound can be purified by column chromatography or recrystallization.

Principle: this compound is separated from impurities based on its differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.

Materials:

-

Crude this compound

-

Silica gel (60-120 or 230-400 mesh)

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol). The exact ratio should be determined by TLC analysis.

-

Chromatography column

-

Fraction collector or test tubes

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary to move the product.

-

Collect fractions and analyze them by TLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Principle: this compound is dissolved in a hot solvent and allowed to slowly cool, leading to the formation of crystals of high purity as impurities remain in the mother liquor.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol-water or acetone-hexane). The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

-

Heating apparatus (e.g., hot plate)

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a suitable flask, add the crude this compound and a small amount of the chosen solvent.

-

Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Methods

Principle: this compound can be separated and quantified using reversed-phase HPLC with UV detection.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength corresponding to an absorbance maximum of this compound (e.g., around 280 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-40 °C.

Pharmacological Assays

Principle: This assay measures the affinity of this compound for the µ-opioid receptor by its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK cells).

-

Radioligand (e.g., [³H]-DAMGO or [³H]-naloxone).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

-

After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and can be converted to the inhibition constant (Ki).

In Vivo Toxicity Assessment

Principle: The LD₅₀ is the dose of a substance that is lethal to 50% of a test population. This is a measure of acute toxicity. For comparison, the intraperitoneal LD₅₀ of morphine in mice is approximately 400 mg/kg.[14]

Materials:

-

Mice (e.g., CD-1 or C57BL/6).

-

This compound solutions of varying concentrations.

-

Syringes and needles for administration (e.g., intraperitoneal injection).

-

Animal housing facilities.

Procedure (Up-and-Down Procedure - a method to reduce animal numbers):

-

Select a starting dose of this compound based on available toxicity data of related compounds.

-

Administer the starting dose to a single animal.

-

Observe the animal for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

-

If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

-

Continue this process, adjusting the dose up or down based on the outcome for the previous animal.

-

The LD₅₀ is calculated from the sequence of outcomes using statistical methods.

Pharmacology and Metabolism

Mechanism of Action

This compound, like other opioids, exerts its effects by interacting with opioid receptors, primarily the µ-opioid receptor. The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the analgesic effect.

Metabolism and Toxicology

This compound is a known toxic metabolite of morphine.[11] It is a reactive electrophile that can deplete cellular glutathione (GSH) and bind to tissue macromolecules, leading to cellular damage.[11] In the liver, this compound can be formed from morphine by the action of morphine 6-dehydrogenase.[11] this compound can then react non-enzymatically with glutathione to form a this compound-glutathione adduct, which is a detoxification pathway.

Conclusion

This compound holds a pivotal position in the landscape of opioid chemistry and pharmacology. Its unique chemical structure and properties make it a subject of interest for understanding morphine's metabolism and toxicity, as well as for the development of novel opioid analgesics. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and comprehensive analysis of this compound, facilitating further research into its biological activities and potential therapeutic applications. A thorough understanding of this compound is essential for scientists and researchers working to advance the field of pain management and develop safer and more effective opioid-based therapies.

References

- 1. Insights into Hydrate Formation and Stability of Morphinanes from a Combination of Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H17NO3 | CID 5459823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. EP2829541A1 - Novel synthesis of noroxymorphone from morphine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Morphinone: A Technical Guide to its Discovery, History, and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphinone, a pivotal intermediate in opioid metabolism and synthesis, holds a significant place in the study of narcotic analgesics. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical and physical properties, and its pharmacological profile. Detailed experimental protocols for its synthesis and analysis are presented, alongside quantitative data on its biological activity. Signaling pathways and experimental workflows are visualized to offer a clear understanding of its role in opioid biochemistry. This document serves as an in-depth resource for researchers and professionals engaged in opioid research and drug development.

Introduction

This compound ((5α)-3-Hydroxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan-6-one) is a morphinan alkaloid that is structurally characterized as the ketone derivative of morphine.[1][2] It is a naturally occurring compound found in Papaver somniferum and also arises as a metabolite of morphine in mammals.[3] Historically, its significance lies in its role as a key intermediate in the metabolic pathway of morphine and as a precursor in the semi-synthesis of other potent opioids, such as hydromorphone (Dilaudid).[1][2] While this compound itself exhibits opioid activity, its potency is considerably less than that of morphine, being more comparable to codeine.[1][2] Nevertheless, its status as a controlled substance in many jurisdictions underscores its importance in the broader context of opioid pharmacology and regulation.[1][4] This guide delves into the technical details of this compound, from its initial discovery to its synthesis and biological interactions.

Discovery and History

The history of this compound is intrinsically linked to the study of morphine's metabolism. While morphine was first isolated in the early 19th century, the elucidation of its metabolic fate took many more decades of research.[5][6] this compound was identified as a metabolite of morphine, formed through the oxidation of the hydroxyl group at the C-6 position.[7] This biotransformation is primarily catalyzed by the enzyme morphine 6-dehydrogenase.[7][8] Early research in the mid-20th century focused on the chemical synthesis and pharmacological evaluation of various morphine derivatives, which led to a greater understanding of the structure-activity relationships within the morphinan class of compounds. The development of synthetic routes to this compound was driven by the need to produce semi-synthetic opioids like hydromorphone, for which this compound is a direct precursor.[9]

Chemical and Physical Properties

This compound is a complex organic molecule with a pentacyclic structure characteristic of morphinan alkaloids.[10] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₇NO₃ | [4][11] |

| Molecular Weight | 283.32 g/mol | [3][11] |

| CAS Number | 467-02-7 | [3][11] |

| Appearance | Solid | [3] |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [3] |

| InChI Key | PFBSOANQDDTNGJ-YNHQPCIGSA-N | [11] |

| SMILES | CN1CC[C@]23c4c5ccc(O)c4O[C@H]2C(=O)C=C[C@H]3[C@H]1C5 | [11] |

Experimental Protocols

Synthesis of this compound from Morphine

The synthesis of this compound from morphine typically involves the selective oxidation of the allylic secondary alcohol at the C-6 position. Several methods have been reported, with varying yields and selectivities.

The Oppenauer oxidation is a classic method for the selective oxidation of secondary alcohols to ketones.

-

Protocol: A solution of morphine in a suitable solvent (e.g., toluene or acetone) is treated with an aluminum alkoxide (e.g., aluminum isopropoxide) or potassium tert-butoxide and a ketone as a hydride acceptor (e.g., acetone, cyclohexanone, or benzophenone). The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.[9]

Activated manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of allylic alcohols.

-

Protocol: Morphine is dissolved in an appropriate solvent (e.g., chloroform, acetone, or benzene). Activated manganese dioxide is added in excess, and the suspension is stirred at room temperature. The reaction is typically monitored by TLC. After the reaction is complete, the manganese dioxide is removed by filtration, and the solvent is evaporated. The crude this compound can then be purified by column chromatography.[12]

Jones reagent (a solution of chromium trioxide in dilute sulfuric acid and acetone) is a powerful oxidizing agent.

-

Protocol: A solution of a protected morphine derivative (e.g., 3-O-benzyl-N-ethoxycarbonyl-normorphine) in a solvent such as trichloroethylene and water is prepared. The pH is adjusted to 5 with sulfuric acid. The mixture is heated to reflux, and the Jones reagent is added slowly. The reaction is monitored, and upon completion, the excess oxidant is quenched with isopropanol. The organic layer is then separated, washed, dried, and concentrated to yield the this compound derivative.[13]

Purification and Analysis

Crude this compound can be purified using standard laboratory techniques.

-

Protocol: Column chromatography on silica gel is a common method for purification. The choice of eluent system depends on the polarity of the impurities. A mixture of chloroform and methanol or ethyl acetate and hexane is often effective. Recrystallization from a suitable solvent system can also be employed to obtain highly pure this compound.[14]

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound, allowing for both qualitative and quantitative determination.

-

Protocol: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous acidic buffer, an ion-pairing reagent (e.g., sodium dodecyl sulfate), and an organic modifier (e.g., methanol or acetonitrile). Detection is commonly performed using a UV detector at a wavelength of around 226 nm. This method can be used to determine the purity of a this compound sample and to quantify its concentration in various matrices.[4][15]

Pharmacological Profile

Mechanism of Action

Like other opioids, this compound exerts its effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets are the mu (µ), delta (δ), and kappa (κ) opioid receptors.[16] Binding of this compound to these receptors, particularly the mu-opioid receptor, initiates a signaling cascade that leads to the analgesic and other physiological effects associated with opioids.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound and, for comparison, morphine with opioid receptors and the enzymatic conversion of morphine to this compound.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |

| Morphine | 1.168 - 3.0 | Low affinity | Low affinity | [2][10] |

| This compound | Data not consistently available in a directly comparable format | Data not consistently available in a directly comparable format | Data not consistently available in a directly comparable format |

Table 2: Functional Activity at the µ-Opioid Receptor (EC50, nM)

| Compound | Assay | EC50 (nM) | Reference(s) |

| Morphine | Adenylate cyclase inhibition (SH-SY5Y cells) | 50 - 100 | [11] |

Note: EC50 values are highly dependent on the specific assay conditions and cell type used.

Table 3: Kinetic Parameters of Morphine 6-Dehydrogenase

| Substrate | Cofactor | Km | Vmax | Source Organism | Reference(s) |

| Morphine | NAD⁺ | 1.0 mM | 0.43 unit/mg protein | Hamster Liver | [11] |

| Naloxone | NADPH | 0.27 mM | 1.2 units/mg protein | Guinea Pig Liver | [3] |

| Naloxone | NADH | 0.44 mM | 0.5 unit/mg protein | Guinea Pig Liver | [3] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Morphine to this compound

The enzymatic conversion of morphine to this compound is a key step in its metabolism. This process is catalyzed by morphine 6-dehydrogenase, which utilizes NAD(P)⁺ as a cofactor.

Experimental Workflow for Synthesis and Analysis of this compound

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent analysis of this compound from morphine.

Conclusion

This compound remains a compound of significant interest in the field of opioid research. Its role as a metabolite of morphine and a synthetic precursor to other important analgesics necessitates a thorough understanding of its chemistry and pharmacology. While it is a less potent opioid than morphine, its unique position in the metabolic and synthetic pathways of opioids makes it a crucial subject of study for chemists, pharmacologists, and drug development professionals. This technical guide has provided a detailed overview of the discovery, synthesis, and biological properties of this compound, offering a valuable resource for those working in this complex and important area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ohsu.edu [ohsu.edu]

- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the effect of different assay formats on agonist parameters: a study using the µ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative Transformation of Controlled Substances by Manganese Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US7435817B2 - C-14 oxidation of morphine derivatives - Google Patents [patents.google.com]

- 14. elifesciences.org [elifesciences.org]

- 15. researchgate.net [researchgate.net]

- 16. zenodo.org [zenodo.org]

Morphinone IUPAC name and CAS number

An In-Depth Technical Guide to Morphinone

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a pivotal intermediate in opioid metabolism and synthesis. This document details its chemical identity, biological significance, and the experimental protocols for its study, presenting data in a clear, structured format.

Chemical and Physical Properties

This compound is an opioid and a morphinane alkaloid.[1] It is the intermediate when morphine is converted to hydromorphone.[2][3] Structurally, it can be described as the ketone of morphine.[2][3]

| Property | Value | Source |

| IUPAC Name | (5α)-3-Hydroxy-17-methyl-7,8-didehydro-4,5-epoxy-morphinan-6-one | [2] |

| Alternative IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | [1] |

| CAS Number | 467-02-7 | [1][2][4][5] |

| Molecular Formula | C₁₇H₁₇NO₃ | [1][2][4] |

| Molar Mass | 283.327 g·mol⁻¹ | [2] |

| Physical Description | Solid | [1] |

Biological Synthesis and Metabolism

This compound is a toxic metabolite of morphine.[4] In humans and other mammals, morphine is metabolized in the liver to form this compound.[6][7][8] This biotransformation is catalyzed by the enzyme morphine 6-dehydrogenase.[9] The process is dependent on NAD(P)+, with NAD+ being the preferred cofactor in most species.[6][7][8] this compound is a reactive electrophile that can bind to glutathione (B108866) (GSH) and other tissue macromolecules, which can lead to GSH depletion and cellular damage.[6][7]

Caption: Metabolic pathway of morphine to this compound and its subsequent conversion.

Biological Activity and Pharmacological Significance

While it is an active opioid agonist, this compound's analgesic potency is closer to that of codeine than morphine.[2][3] Its primary significance lies in its role as a metabolic intermediate. It is the immediate precursor to the potent analgesic hydromorphone (Dilaudid), which is formed by the reduction of this compound's 7,8-double bond, a reaction catalyzed by this compound reductase.[2][3][10] Due to its status as a precursor to potent opioids, this compound is a controlled substance in many countries, including the United States.[2][3][4]

Experimental Protocols

In Vitro Formation of this compound from Morphine in Human Liver

This protocol is based on studies demonstrating the bioactivation of morphine in human liver microsomes.[6][7]

Objective: To demonstrate and quantify the enzymatic conversion of morphine to this compound in vitro.

Materials:

-

Human liver tissue (source: approved tissue bank)

-

9000xg supernatant (S9 fraction) or microsomal fraction

-

Morphine solution

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Phosphate (B84403) buffer (pH 7.4)

-

HPLC system

-

FAB-MS and NMR for product identification

Methodology:

-

Tissue Preparation: Homogenize human liver tissue and centrifuge to prepare the 9000xg supernatant (S9) or microsomal fractions.

-

Incubation: Incubate morphine with the liver S9 fraction or microsomes in the presence of NAD+ and 2-mercaptoethanol (ME) in a phosphate buffer (pH 7.4). The incubation is typically carried out at 37°C for a set period (e.g., 30 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching solvent like ice-cold acetonitrile (B52724) or by heat inactivation.

-

Analysis:

-

HPLC: Analyze the reaction mixture using HPLC. This compound is highly reactive and readily forms an adduct with ME. Therefore, the analysis targets the stable this compound-ME adduct (MO-ME).

-

Product Identification: Isolate the product corresponding to the MO-ME peak. Confirm its identity unambiguously using Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the results with a synthetically prepared MO-ME standard.[6][7]

-

Quantitative Data: The rate of this compound formation can vary between liver samples, with reported rates ranging from 30 to 120 nmol per gram of liver per 30 minutes.[6][7]

Caption: Experimental workflow for in vitro this compound synthesis and detection.

Opioid Receptor Signaling Pathway

As a morphinan-derived opioid, this compound is expected to exert its effects primarily through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist like morphine (and by extension, this compound) initiates a signaling cascade that leads to analgesia.

References

- 1. This compound | C17H17NO3 | CID 5459823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CAS 467-02-7: this compound | CymitQuimica [cymitquimica.com]

- 6. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivation of Morphine in Human Liver: Isolation and Identification of this compound, a Toxic Metabolite [jstage.jst.go.jp]

- 8. In vivo and in vitro formation of this compound from morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Production of this compound as a metabolite of morphine and its physiological role] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological synthesis of the analgesic hydromorphone, an intermediate in the metabolism of morphine, by Pseudomonas putida M10 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Role of Morphinone in Opioid Metabolism

This technical guide provides a comprehensive overview of the biological significance of this compound, a critical and reactive intermediate in the metabolism of morphine. This compound stands at a pivotal metabolic crossroads, leading to the formation of both a potent analgesic and potentially toxic adducts. Understanding its formation, fate, and the enzymes involved is crucial for drug development, toxicology, and clinical pharmacology.

Introduction: this compound as a Key Metabolic Intermediate

Morphine, a primary opioid analgesic, undergoes extensive metabolism, leading to various compounds with differing pharmacological activities.[1][2][3] While the main metabolic pathway involves glucuronidation to morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), a less discussed but highly significant pathway involves the oxidation of morphine to this compound.[2][4] this compound is a reactive electrophile that serves as an intermediate in the conversion of morphine to the potent opioid hydromorphone.[5][6][7][8] However, its reactivity also allows it to bind to cellular macromolecules and glutathione (B108866) (GSH), leading to GSH depletion and potential cell damage, highlighting its toxicological importance.[1][5][6]

Metabolic Formation of this compound

This compound is generated from morphine through an enzymatic dehydrogenation reaction. This bioactivation step is critical as it produces a highly reactive α,β-unsaturated ketone structure.

Enzymatic Conversion by Morphine 6-Dehydrogenase

The primary pathway for this compound formation is the oxidation of the 6-hydroxy group of morphine, a reaction catalyzed by the enzyme morphine 6-dehydrogenase .[1] This conversion is dependent on the presence of NAD(P)+ as a cofactor, with NAD+ generally being preferred over NADP+.[5][6][9]

The enzyme activity responsible for this conversion has been identified in the liver of several mammalian species, including humans, guinea pigs, rats, rabbits, mice, and hamsters.[5][9] The subcellular localization of this enzyme varies significantly between species. In humans and rats, the activity is found predominantly in the microsomal fraction of liver cells.[5][6][9] In contrast, in guinea pigs, hamsters, and bovine species, the enzyme is mainly located in the cytosolic fraction.[9]

Non-Enzymatic Formation

An alternative, non-enzymatic pathway for the conversion of morphine to this compound involves hydroxyl radicals.[10] Studies have shown that systems generating hydroxyl radicals can oxidize morphine to this compound, suggesting a potential role for oxidative stress in this metabolic conversion.[10]

The Metabolic Fate of this compound

Once formed, this compound can follow two primary metabolic routes: reduction to a stable, active opioid or conjugation with glutathione, a detoxification pathway.

Reduction to Hydromorphone

This compound is a key intermediate in the metabolic pathway that converts morphine to hydromorphone, a potent semi-synthetic opioid analgesic.[7][8] This reaction is catalyzed by This compound reductase , which reduces the 7,8-double bond of this compound to yield hydromorphone.[7][11] This pathway represents a bioactivation route where the less potent morphine is converted into a significantly more potent analgesic.

Conjugation with Glutathione (GSH)

As a reactive electrophile, this compound can readily react with nucleophiles like glutathione (GSH).[5][6] This leads to the formation of a this compound-glutathione adduct (MO-GSH).[9][12] This conjugation reaction can occur non-enzymatically at a relatively high rate.[12] However, the reaction is also facilitated by Glutathione S-transferases (GSTs) , particularly at lower physiological concentrations of GSH.[12] This pathway is considered a detoxification mechanism, as it neutralizes the reactive this compound, preventing it from damaging cellular components. The formation of MO-GSH and its subsequent excretion in bile is a significant route of elimination.[9][12]

Toxicological Significance

The formation of this compound is of considerable toxicological interest. Its ability to bind to glutathione can lead to the depletion of cellular GSH stores, rendering cells more susceptible to oxidative damage.[5][6] Furthermore, its reactivity allows it to form covalent bonds with tissue macromolecules, which can lead to cell damage and toxicity.[1][5][6] This bioactivation of morphine to a reactive metabolite is a critical consideration in the long-term use and potential hepatotoxicity of morphine.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following tables summarize key quantitative data from in vivo and in vitro studies on this compound metabolism.

Table 1: In Vivo Biliary Excretion of this compound and Metabolites After Morphine Administration

| Species | Dose | Time | Metabolite | % of Administered Dose Excreted in Bile | Reference |

| Guinea Pig | 25 mg/kg s.c. | 4 hours | This compound (MO) | 1.27% | [12] |

| MO-GSH Adduct | 9.35% | [12] | |||

| Rat | 25 mg/kg s.c. | 12 hours | This compound (MO) | 0.8 ± 0.3% | [9] |

| MO-GSH Adduct | 8.4 ± 4.3% | [9] |

Table 2: In Vitro Formation of this compound from Morphine in Liver Preparations

| Species | Liver Preparation | Rate of Formation | Reference |

| Human | 9000xg supernatant | 30 to 120 nmol/g liver/30 min | [5][6] |

| Rat | 9000xg supernatant | 5.70 µmol/g liver/30 min | [9] |

| Guinea Pig | 9000xg supernatant | 5.82 µmol/g liver/30 min | [9] |

Mandatory Visualizations

The following diagrams illustrate the core metabolic pathways and experimental workflows discussed.

Caption: Metabolic pathway of morphine to this compound and its subsequent fates.

Caption: Workflow for the in vitro assay of this compound formation.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research.

Protocol 1: In Vitro Assay for this compound Formation in Human Liver

This protocol is adapted from methodologies used to demonstrate the formation of this compound in human liver preparations.[5][6]

-

1. Tissue Preparation:

-

Human liver tissue is homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

The homogenate is centrifuged at 9000xg for 20 minutes to obtain the post-mitochondrial supernatant.

-

For microsomal studies, the 9000xg supernatant is further centrifuged at 105,000xg for 60 minutes. The resulting pellet (microsomal fraction) is resuspended in buffer.

-

-

2. Incubation Mixture:

-

A typical incubation mixture (final volume of 1 mL) contains:

-

-

3. Reaction Conditions:

-

The reaction is initiated by adding the liver preparation.

-

Incubation is carried out at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is terminated by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile) or by boiling.

-

-

4. Sample Analysis:

-

The terminated reaction mixture is centrifuged to pellet precipitated proteins.

-

The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the stable MO-ME adduct.

-

Identification of the MO-ME adduct is confirmed by comparing its retention time with a synthetic standard and can be further validated using mass spectrometry (FAB-MS) and NMR analysis.[5][6]

-

Protocol 2: Analysis of Biliary Metabolites in Animal Models

This protocol is based on in vivo studies conducted in guinea pigs to identify biliary metabolites of morphine.[12]

-

1. Animal Preparation and Dosing:

-

Male Hartley guinea pigs are used.

-

The common bile duct is cannulated for bile collection.

-

Morphine (e.g., 25 mg/kg) is administered subcutaneously.

-

-

2. Sample Collection:

-

Bile is collected continuously over a set period (e.g., 4 hours) into tared tubes, often kept on ice.

-

The volume and weight of the collected bile are recorded.

-

-

3. Sample Preparation:

-

Bile samples are diluted with a suitable solvent or buffer.

-

Samples are centrifuged or filtered to remove particulates before analysis.

-

-

4. HPLC Analysis:

-

An aliquot of the prepared bile sample is injected into an HPLC system.

-

A reversed-phase C18 column is typically used for separation.

-

The mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection is performed using a UV detector at a wavelength suitable for opioids (e.g., 210 nm).

-

Metabolites (this compound, MO-GSH, morphine, M3G) are identified and quantified by comparing their retention times and peak areas to those of authentic standards.

-

Conclusion

This compound plays a multifaceted and critical role in the biological processing of morphine. It is not merely a transient species but a key intermediate that dictates the metabolic balance between bioactivation to the potent analgesic hydromorphone and detoxification through glutathione conjugation. The enzymatic machinery responsible for its formation, particularly morphine 6-dehydrogenase, and its subsequent conversion are central to the overall pharmacological and toxicological profile of morphine. For researchers and drug development professionals, a thorough understanding of the this compound pathway is essential for designing safer opioids, predicting drug-drug interactions, and elucidating mechanisms of opioid-induced toxicity.

References

- 1. [Production of this compound as a metabolite of morphine and its physiological role] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. Morphine – Pharmacokinetics [sepia2.unil.ch]

- 4. news-medical.net [news-medical.net]

- 5. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivation of Morphine in Human Liver: Isolation and Identification of this compound, a Toxic Metabolite [jstage.jst.go.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. In vivo and in vitro formation of this compound from morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxyl radical-mediated conversion of morphine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound reductase - Wikipedia [en.wikipedia.org]

- 12. A new metabolic pathway of morphine: in vivo and in vitro formation of this compound and morphine-glutathione adduct in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Morphinone: A Key Metabolite in Morphine's Bioactivation and Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Morphine, a cornerstone of potent analgesia, undergoes a complex metabolic journey within the body. While glucuronidation is the primary pathway, a secondary and critically important route involves the bioactivation of morphine to morphinone. This transformation, catalyzed by NAD(P)+-dependent morphine 6-dehydrogenase, yields a highly reactive and toxic metabolite. This compound's electrophilic nature facilitates its conjugation with glutathione (B108866) and interaction with tissue macromolecules, leading to cellular depletion of protective glutathione and subsequent cytotoxicity. This technical guide provides a comprehensive overview of this compound as a metabolite of morphine, detailing its formation, analytical detection, and toxicological significance. It aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to understand and investigate the role of this compound in morphine's overall pharmacological and toxicological profile.

Introduction

For centuries, morphine has been indispensable for managing severe pain.[1] However, its clinical utility is often shadowed by a range of adverse effects, including the potential for toxicity. The metabolic fate of morphine is a key determinant of both its therapeutic efficacy and its undesirable side effects. While the formation of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G) represents the major metabolic pathway, a less prominent but highly significant bioactivation pathway leads to the formation of this compound.[2][3]

This compound is a reactive electrophile that has been identified as a toxic metabolite of morphine.[4][5] Its formation has been demonstrated in the liver of various mammalian species, including humans.[4][6] This metabolite is known to readily react with endogenous sulfhydryl compounds, most notably glutathione (GSH), a critical cellular antioxidant.[3][7] The depletion of GSH stores and the covalent binding of this compound to cellular macromolecules are believed to be key mechanisms underlying its toxicity.[4][8] Understanding the intricacies of this compound formation and its subsequent biochemical interactions is paramount for a complete comprehension of morphine's pharmacology and for the development of safer opioid analgesics.

Metabolic Formation of this compound

The conversion of morphine to this compound is an oxidative process catalyzed by the enzyme morphine 6-dehydrogenase (EC 1.1.1.218).[5] This enzyme utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as a cofactor, with NAD+ generally being the more efficient of the two.[4][6]

The enzymatic reaction can be summarized as follows: Morphine + NAD(P)+ ⇌ this compound + NAD(P)H + H+

This metabolic pathway has been identified primarily in the liver, with the subcellular localization of morphine 6-dehydrogenase varying between species. In rats, the enzyme activity is predominantly found in the microsomal fraction, whereas in guinea pigs, it is mainly cytosolic.[6] In human liver, the activity is primarily localized in the microsomes.[4]

Quantitative Data on this compound Formation and Excretion

The formation and excretion of this compound have been quantified in various in vivo and in vitro studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Formation of this compound in Liver Preparations

| Species | Liver Fraction | Cofactor | This compound Formation Rate | Reference |

| Human | 9000xg Supernatant | NAD+ | 30 - 120 nmol/g liver/30 min | [4] |

| Rat | 9000xg Supernatant | NAD+ | 5.70 µmol/g liver/30 min | [6] |

| Guinea Pig | 9000xg Supernatant | NAD+ | 5.82 µmol/g liver/30 min | [6] |

Table 2: In Vivo Biliary Excretion of this compound and its Glutathione Adduct after Morphine Administration

| Species | Morphine Dose | Metabolite | % of Administered Dose Excreted in Bile (Time) | Reference |

| Rat | 25 mg/kg (s.c.) | This compound | 0.8 ± 0.3% (12 h) | [6] |

| Rat | 25 mg/kg (s.c.) | This compound-GSH Adduct | 8.4 ± 4.3% (12 h) | [6] |

| Guinea Pig | 25 mg/kg (s.c.) | This compound | 1.27% (4 h) | [7] |

| Guinea Pig | 25 mg/kg (s.c.) | This compound-GSH Adduct | 9.35% (4 h) | [7] |

Experimental Protocols

Determination of this compound Formation in Human Liver Microsomes

This protocol describes a general procedure for measuring the in vitro formation of this compound from morphine using human liver microsomes.

Materials:

-

Human liver microsomes

-

Morphine hydrochloride

-

NAD+

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

Procedure:

-

Prepare a reaction mixture containing human liver microsomes (e.g., 1 mg/mL), morphine (e.g., 1 mM), and NAD+ (e.g., 2 mM) in potassium phosphate buffer (pH 7.4).

-

To trap the reactive this compound formed, include 2-mercaptoethanol (ME) in the reaction mixture to form a stable this compound-ME adduct (MO-ME).[4]

-

Initiate the reaction by adding the substrate (morphine) and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of cold TCA solution (e.g., 10% w/v).

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence of the MO-ME adduct using a validated HPLC method.[4]

-

Quantify the amount of this compound formed by comparing the peak area of the MO-ME adduct to a standard curve.

Analysis of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound and its related compounds in biological samples.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or MS).

-

Reversed-phase C18 column.

Mobile Phase (Isocratic or Gradient):

-

A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient profile will need to be optimized for the specific analytes and matrix.

Sample Preparation:

-

Solid Phase Extraction (SPE): Biological samples such as plasma, urine, or bile often require a clean-up step to remove interfering substances. SPE is a commonly used technique for this purpose.[9]

-

Protein Precipitation: For plasma or tissue homogenates, protein precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., TCA) is a necessary step.

-

Hydrolysis: To measure total morphine and its metabolites (including glucuronide conjugates), an enzymatic hydrolysis step using β-glucuronidase may be required prior to extraction.

Chromatographic Conditions:

-

Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Injection Volume: Varies depending on the sensitivity of the assay and the concentration of the analytes.

-

Detection: UV detection can be performed at a wavelength where morphine and this compound exhibit absorbance (e.g., around 210-240 nm).[9] Mass spectrometry provides higher sensitivity and specificity for identification and quantification.

Visualization of Pathways and Workflows

Metabolic Pathway of Morphine to this compound and its Conjugation

Caption: Metabolic activation of morphine to this compound and its subsequent detoxification or toxic pathways.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the analysis of this compound in biological samples.

Signaling Pathways and Toxicological Implications

This compound is considered a toxic metabolite due to its ability to act as a reactive electrophile.[4] This reactivity allows it to covalently bind to cellular macromolecules, including proteins, which can lead to cellular dysfunction and toxicity.[3]

A primary mechanism of this compound-induced toxicity is the depletion of intracellular glutathione (GSH).[4] GSH is a critical antioxidant that protects cells from oxidative damage and detoxifies reactive electrophiles. This compound reacts with GSH, either non-enzymatically or catalyzed by glutathione S-transferases, to form a this compound-glutathione adduct.[7] This conjugation reaction consumes cellular GSH, leaving the cell more vulnerable to oxidative stress and damage from other toxic insults.

While the specific signaling pathways directly modulated by this compound are not as extensively characterized as those for morphine, its toxic effects are likely to trigger cellular stress responses. These may include the activation of pathways involved in apoptosis, inflammation, and cellular repair. Further research is needed to fully elucidate the specific signaling cascades initiated by this compound-induced cellular damage.

In contrast, morphine primarily exerts its pharmacological effects through the activation of G-protein coupled opioid receptors, particularly the mu-opioid receptor (MOR).[10][11] Activation of MORs leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in analgesia.[10][11] It has been reported that this compound can antagonize the analgesic effects of morphine, suggesting a complex interplay between the parent drug and its reactive metabolite at the receptor or downstream signaling level.[5]

Mu-Opioid Receptor Signaling Cascade

Caption: Simplified signaling pathway of morphine via the mu-opioid receptor.

Conclusion

This compound represents a critical, yet often underappreciated, aspect of morphine's metabolic profile. Its formation through the morphine 6-dehydrogenase pathway constitutes a bioactivation step, leading to a toxic metabolite capable of depleting cellular defenses and causing cellular damage. For researchers, scientists, and drug development professionals, a thorough understanding of this metabolic route is essential. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a foundational resource for investigating the role of this compound in morphine's pharmacology and toxicology. Future research aimed at modulating the activity of morphine 6-dehydrogenase or enhancing the detoxification of this compound could pave the way for the development of safer and more effective opioid analgesics.

References

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphine glucuronidation in human fetal and adult liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Production of this compound as a metabolite of morphine and its physiological role] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro formation of this compound from morphine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new metabolic pathway of morphine: in vivo and in vitro formation of this compound and morphine-glutathione adduct in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effect of sulfhydryl compounds on acute toxicity of this compound. | Semantic Scholar [semanticscholar.org]

- 9. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

The Toxicological Significance of Morphinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphinone, a metabolite of morphine, is a reactive electrophile that plays a significant role in the toxicology of its parent compound. This technical guide provides an in-depth analysis of the toxicological importance of this compound, focusing on its formation, mechanisms of toxicity, and its impact on cellular processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Morphine, a potent opioid analgesic, undergoes extensive metabolism in the body. While much attention has been focused on its primary metabolites, morphine-3-glucuronide and morphine-6-glucuronide, a minor but highly reactive metabolite, this compound, has emerged as a key player in morphine-associated toxicity. This compound is formed through the oxidation of the C6-hydroxyl group of morphine and is characterized by an α,β-unsaturated ketone moiety. This structural feature renders this compound an electrophile, capable of reacting with cellular nucleophiles such as glutathione (GSH) and protein thiols. This reactivity is central to its toxicological profile, which includes the potential for hepatotoxicity and neurotoxicity. Understanding the toxicological significance of this compound is crucial for developing safer opioid analgesics and for managing the adverse effects associated with morphine therapy.

Formation and Metabolism of this compound

This compound is generated from morphine primarily in the liver through the action of NAD(P)+-dependent enzymes, such as morphine 6-dehydrogenase.[1] Once formed, this reactive intermediate can undergo detoxification through conjugation with glutathione, a reaction that can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs).[2] The resulting this compound-glutathione (MO-GSH) adduct is a major biliary metabolite in some species.[2][3]

Quantitative Toxicological Data

Quantitative data on the acute toxicity of this compound is limited. However, studies have established its potential for dose-dependent toxicity. The following tables summarize available quantitative data related to this compound.

| Parameter | Species | Route of Administration | Value | Reference |

| Maximum Tolerated Dose (MTD) | Mouse | Oral | 300 mg/kg | |

| Maximum Tolerated Dose (MTD) | Mouse | Intraperitoneal | ≤60 mg/kg |

Table 1: Acute Toxicity of this compound Besylate in Mice

| Species | Dose of Morphine | Biliary Excretion (% of dose over 12h) | Reference |

| Rat | 25 mg/kg (s.c.) | This compound: 0.8 ± 0.3% | [3] |

| This compound-GSH adduct: 8.4 ± 4.3% | [3] | ||

| Guinea Pig | 25 mg/kg (s.c.) | This compound: 1.27% (over 4h) | [2] |

| This compound-GSH adduct: 9.35% (over 4h) | [2] |

Table 2: Biliary Excretion of this compound and its Glutathione Adduct Following Morphine Administration

| Liver Preparation | Cofactor | Rate of this compound Formation (nmol/g liver/30 min) | Reference |

| Human Liver S9 Supernatant (n=6) | NAD+ | 30 - 120 | [4][5] |

Table 3: In Vitro Formation of this compound in Human Liver Preparations

Mechanisms of Toxicity

The toxicity of this compound is intrinsically linked to its electrophilic nature. The α,β-unsaturated ketone allows for Michael addition reactions with soft nucleophiles, leading to the depletion of cellular antioxidants and the modification of critical proteins.

Glutathione Depletion and Oxidative Stress

This compound readily reacts with glutathione, a key cellular antioxidant, leading to its depletion.[4][6] This reduction in GSH levels compromises the cell's ability to detoxify reactive oxygen species (ROS), resulting in a state of oxidative stress. Oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and trigger downstream signaling pathways that contribute to cellular injury.

Protein Adduction and Enzyme Inhibition

The electrophilic nature of this compound allows it to form covalent adducts with sulfhydryl groups on cysteine residues of proteins.[7] This adduction can alter protein structure and function, leading to enzyme inhibition and disruption of cellular processes. For example, this compound has been shown to inactivate morphine dehydrogenase through covalent modification of a cysteine residue.[8]

Induction of Cellular Stress Responses

This compound has been demonstrated to activate cellular stress response pathways as a consequence of its electrophilic and oxidative properties.

-

Keap1-Nrf2 Pathway Activation: this compound covalently modifies cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification genes, representing a cellular defense mechanism against the electrophilic challenge posed by this compound.

-

Endoplasmic Reticulum (ER) Stress: While direct evidence for this compound is emerging, studies on morphine suggest that opioid-induced oxidative stress can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[2][4][7] This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis.

Apoptosis

Morphine, the precursor to this compound, has been shown to induce apoptosis in various cell types.[5][9][10] The mechanisms implicated include the activation of caspase cascades, particularly caspase-3 and caspase-9, and the modulation of Bcl-2 family proteins.[5][10] Given that this compound is a reactive metabolite capable of inducing oxidative and ER stress, it is highly probable that it contributes to morphine-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound toxicology.

Synthesis of this compound

This compound can be synthesized from morphine via oxidation. A common method is the Swern oxidation.

Materials:

-

Morphine hydrochloride

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous DCM to the flask, followed by oxalyl chloride, and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO in anhydrous DCM to the cooled oxalyl chloride solution via a dropping funnel. Stir for 15 minutes.

-

Dissolve morphine hydrochloride in a minimal amount of anhydrous DCM and slowly add it to the reaction mixture. Stir for 1-2 hours at -78 °C.

-

Add triethylamine to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel.

Quantification of this compound in Biological Samples by HPLC-UV

This protocol is adapted from methods for morphine analysis and can be optimized for this compound.[1][11][12]

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile and a suitable buffer (e.g., ammonium acetate or phosphate buffer), pH adjusted. The exact ratio should be optimized for optimal separation.

-

Plasma or tissue homogenate sample

-

Internal standard (e.g., naloxone)

-

Extraction solvent (e.g., a mixture of chloroform and isopropanol)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma or tissue homogenate, add the internal standard.

-

Add 5 mL of the extraction solvent.

-

Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

Inject 20 µL of the reconstituted sample into the HPLC system.

-

Elute the compounds isocratically or with a gradient program.

-

Monitor the absorbance at a wavelength determined by the UV spectrum of this compound (typically around 210-230 nm).

-

Quantify this compound by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound.

-

Assessment of this compound Cytotoxicity using the MTT Assay

This assay measures cell viability by assessing the metabolic activity of cells.[12][13]

Materials:

-

Hepatocyte cell line (e.g., HepG2) or neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Signaling Pathway Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways implicated in this compound-induced toxicity.

Conclusion

This compound is a toxicologically significant metabolite of morphine. Its inherent reactivity as an electrophile drives its primary mechanisms of toxicity, including glutathione depletion, protein adduction, and the induction of cellular stress responses. These events can culminate in cellular dysfunction and apoptosis, likely contributing to the hepatotoxic and neurotoxic potential of morphine. The information provided in this guide, from quantitative data and detailed experimental protocols to the visualization of key signaling pathways, offers a comprehensive resource for researchers and drug development professionals. A deeper understanding of this compound's toxicological profile is essential for the development of safer opioid analgesics and for optimizing the therapeutic use of morphine. Further research is warranted to fully elucidate the specific cellular targets of this compound and to develop strategies to mitigate its toxic effects.

References

- 1. EP2829541A1 - Novel synthesis of noroxymorphone from morphine - Google Patents [patents.google.com]

- 2. Morphine Induces Apoptosis, Inflammation, and Mitochondrial Oxidative Stress via Activation of TRPM2 Channel and Nitric Oxide Signaling Pathways in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronal Apoptosis Associated with Morphine Tolerance: Evidence for an Opioid-Induced Neurotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morphine enhances LPS-induced macrophage apoptosis through a PPARγ-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo morphine treatment synergistically increases LPS-induced caspase activity in immune organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Validation of a straightforward high performance liquid chromatographic method for morphine quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactivation of morphine in human liver: isolation and identification of this compound, a toxic metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]

Morphinone Formation in the Human Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic, undergoes extensive metabolism in the human liver, primarily through glucuronidation. However, a less-discussed but critically important metabolic pathway is the oxidation of morphine to morphinone. This compound is a reactive and potentially toxic metabolite that has been implicated in cellular damage through its ability to bind to glutathione (GSH) and other macromolecules, leading to their depletion.[1] This guide provides an in-depth technical overview of the formation of this compound in the human liver, summarizing the current understanding of the enzymatic processes, experimental methodologies for its study, and factors that can influence its production.

Core Metabolic Pathway

The formation of this compound from morphine is an oxidation reaction catalyzed by NAD(P)+-dependent enzymes, with a clear preference for NAD+ as a cofactor.[1] This enzymatic activity is predominantly located in the microsomal fraction of human liver cells.[1] The primary enzyme implicated in this biotransformation is morphine 6-dehydrogenase, which is believed to be a member of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily.

Figure 1: Enzymatic conversion of morphine to this compound.

Quantitative Data on this compound Formation